![molecular formula C11H12BrClN2 B15063525 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride CAS No. 1363405-80-4](/img/structure/B15063525.png)
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by a bromine atom attached to the indole ring, which is fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride typically involves the use of anilines and 3-chlorocyclopentaene. The reaction conditions often include the use of acid catalysts to facilitate the formation of the desired product. For instance, the synthesis can involve the creation of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with varied substituents like bromo, phenylethynyl, azido, nitro, and dinitro.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
- 7-Bromo-2-naphthol
- N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with various substituents.
Uniqueness
What sets 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride apart is its unique structure, which combines the indole and cyclopentane rings with a bromine substituent.
Properties
CAS No. |
1363405-80-4 |
|---|---|
Molecular Formula |
C11H12BrClN2 |
Molecular Weight |
287.58 g/mol |
IUPAC Name |
7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11BrN2.ClH/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10;/h1-3,7,14H,4-5,13H2;1H |
InChI Key |
ITVMLJDFGQJFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine](/img/structure/B15063446.png)
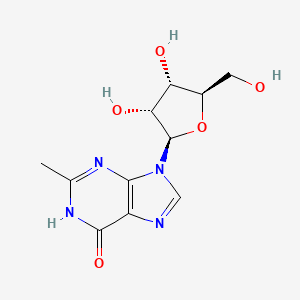
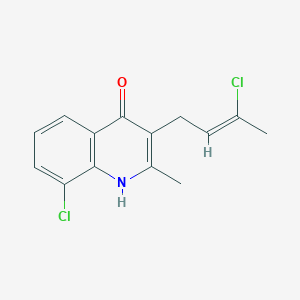

![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
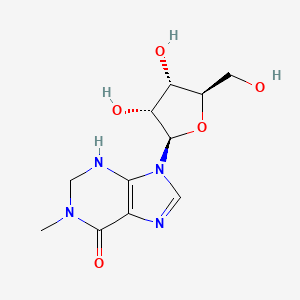
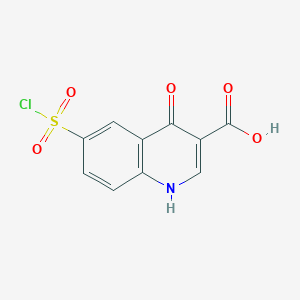
![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)

![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)

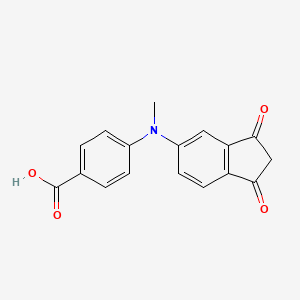
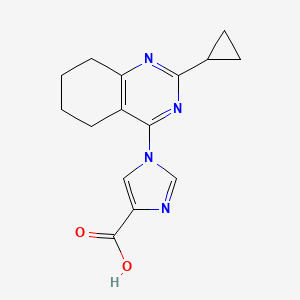
![1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B15063530.png)
